N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
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Properties
Molecular Formula |
C23H21N3O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-30-16-11-9-15(10-12-16)24-21(27)14-19-22(28)25-17-6-3-4-7-18(17)26(19)23(29)20-8-5-13-31-20/h3-13,19H,2,14H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
XPUFNLRIJYJKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural features on its pharmacological profile.
Chemical Structure and Properties
The compound features a unique molecular architecture characterized by:
- Molecular Formula : C23H21N3O5
- Molecular Weight : Approximately 417.4 g/mol
- Functional Groups : Ethoxyphenyl group, furan-2-carbonyl moiety, and a tetrahydroquinoxaline core.
This structural complexity may influence its interaction with biological targets and contribute to its therapeutic potential.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The quinoxaline core is known for its ability to interact with microbial enzymes, potentially inhibiting their activity.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms need further exploration.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to specific receptors that mediate cellular responses.
- Cell Cycle Interference : Disruption of cancer cell cycle progression.
Case Studies and Experimental Data
Recent studies have investigated the biological activity of similar quinoxaline derivatives. For instance:
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| N-(4-methylphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-tetrahydroquinoxalin]acetamide | Anticancer | |
| N-(4-fluorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-tetrahydroquinoxalin]acetamide | Enhanced binding affinity | |
| N-(4-hydroxyphenyl)-2-[1-(benzoyl)-3-oxo-tetrahydroquinoxalin]acetamide | Improved solubility and anti-inflammatory |
These studies indicate that variations in the phenyl substituents can significantly alter the biological properties of quinoxaline derivatives.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoxaline Core : Utilizing appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Employing reagents such as ethoxy and furan derivatives.
- Final Coupling Reaction : To obtain the complete structure through acetamide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
